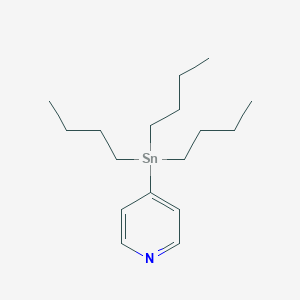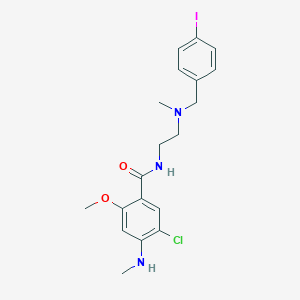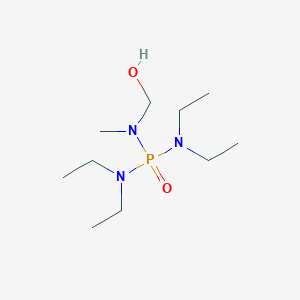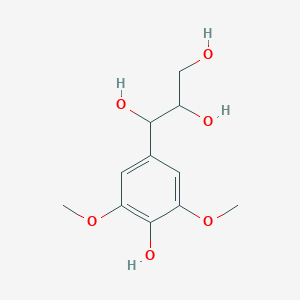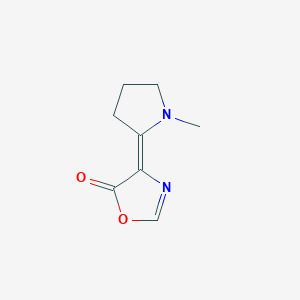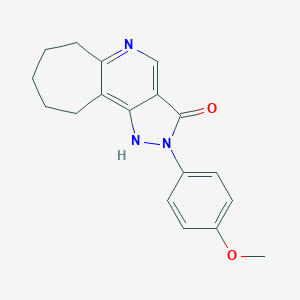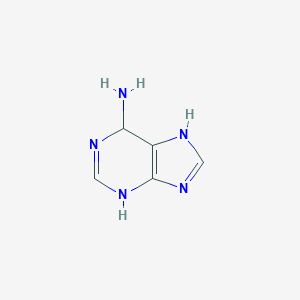
6,7-dihydro-3H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydro-3H-purin-6-amine is a chemical compound that belongs to the purine class of molecules. It is also known as 6,7-dihydro-6-aminopurine or 6-amino-3H-purine. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
6,7-dihydro-3H-purin-6-amine has several potential applications in scientific research. It has been used as a substrate for enzymes such as adenosine deaminase, which catalyzes the conversion of adenosine to inosine. This compound has also been used in studies of the purine metabolism pathway and as a precursor for the synthesis of other purine derivatives.
Mecanismo De Acción
The mechanism of action of 6,7-dihydro-3H-purin-6-amine is not well understood. However, it is believed to act as a competitive inhibitor of adenosine deaminase, which is an enzyme that plays a critical role in the metabolism of purine nucleotides.
Biochemical and Physiological Effects
6,7-dihydro-3H-purin-6-amine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of purine nucleotides in cells and tissues, which can have an impact on cellular metabolism and energy production. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,7-dihydro-3H-purin-6-amine for lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and can be used as a substrate for a variety of enzymes. However, one of the limitations of this compound is its relatively low potency as an adenosine deaminase inhibitor, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 6,7-dihydro-3H-purin-6-amine. One area of interest is the development of more potent adenosine deaminase inhibitors based on this compound. Another potential direction is the study of the physiological effects of this compound in vivo, particularly in animal models of disease. Additionally, the use of 6,7-dihydro-3H-purin-6-amine as a precursor for the synthesis of other purine derivatives may lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis method of 6,7-dihydro-3H-purin-6-amine involves the reaction of 6-chloropurine with ammonia in the presence of a palladium catalyst. This reaction results in the formation of 6,7-dihydro-3H-purin-6-amine as a white crystalline solid with a melting point of 300°C.
Propiedades
Número CAS |
122494-09-1 |
|---|---|
Nombre del producto |
6,7-dihydro-3H-purin-6-amine |
Fórmula molecular |
C5H7N5 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
6,7-dihydro-3H-purin-6-amine |
InChI |
InChI=1S/C5H7N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2,4H,6H2,(H,7,9)(H,8,10) |
Clave InChI |
ISUXPGBNVYOGFM-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(N=CN2)N |
SMILES canónico |
C1=NC2=C(N1)C(N=CN2)N |
Sinónimos |
1H-Purin-6-amine, 6,7-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



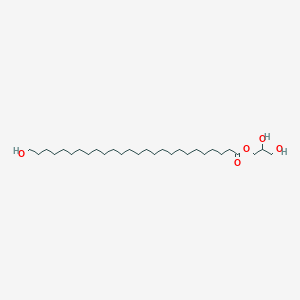

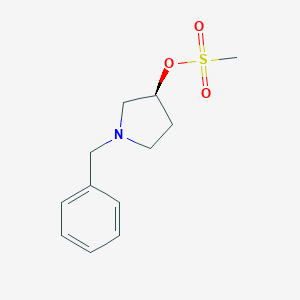
![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)

